molecular formula C5H9F3Si B13813451 Trifluoro(2-methyl-2-butenyl)silane

Trifluoro(2-methyl-2-butenyl)silane

Cat. No.: B13813451
M. Wt: 154.20 g/mol
InChI Key: XXPNUJCCKBFOJE-UHFFFAOYSA-N
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Description

Trifluoro(2-methyl-2-butenyl)silane is an organosilicon compound with the molecular formula C5H9F3Si and a molecular weight of 154.21 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a silicon atom, which is further bonded to a 2-methyl-2-butenyl group. It is a colorless liquid that is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trifluoro(2-methyl-2-butenyl)silane can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-butenyl lithium with trifluorosilane. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the reaction mixture from coming into contact with moisture or oxygen. The reaction is exothermic and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, which are essential for optimizing the yield and purity of the product. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Trifluoro(2-methyl-2-butenyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trifluoro(2-methyl-2-butenyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trifluoro(2-methyl-2-butenyl)silane involves the interaction of the trifluoromethyl group with various molecular targets. The trifluoromethyl group is highly electronegative, which allows it to participate in a variety of chemical reactions. The silicon atom in the compound can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines a trifluoromethyl group with a 2-methyl-2-butenyl group. This unique structure allows it to participate in a variety of chemical reactions that are not possible with other trifluoromethylsilane compounds .

Properties

Molecular Formula

C5H9F3Si

Molecular Weight

154.20 g/mol

IUPAC Name

trifluoro(2-methylbut-2-enyl)silane

InChI

InChI=1S/C5H9F3Si/c1-3-5(2)4-9(6,7)8/h3H,4H2,1-2H3

InChI Key

XXPNUJCCKBFOJE-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C[Si](F)(F)F

Origin of Product

United States

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